tert-Butyl 3-(((benzyloxy)carbonyl)amino)-[1,3'-biazetidine]-1'-carboxylate tert-Butyl 3-(((benzyloxy)carbonyl)amino)-[1,3'-biazetidine]-1'-carboxylate
Brand Name: Vulcanchem
CAS No.: 1356087-48-3
VCID: VC20232105
InChI: InChI=1S/C19H27N3O4/c1-19(2,3)26-18(24)22-11-16(12-22)21-9-15(10-21)20-17(23)25-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,20,23)
SMILES:
Molecular Formula: C19H27N3O4
Molecular Weight: 361.4 g/mol

tert-Butyl 3-(((benzyloxy)carbonyl)amino)-[1,3'-biazetidine]-1'-carboxylate

CAS No.: 1356087-48-3

Cat. No.: VC20232105

Molecular Formula: C19H27N3O4

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(((benzyloxy)carbonyl)amino)-[1,3'-biazetidine]-1'-carboxylate - 1356087-48-3

Specification

CAS No. 1356087-48-3
Molecular Formula C19H27N3O4
Molecular Weight 361.4 g/mol
IUPAC Name tert-butyl 3-[3-(phenylmethoxycarbonylamino)azetidin-1-yl]azetidine-1-carboxylate
Standard InChI InChI=1S/C19H27N3O4/c1-19(2,3)26-18(24)22-11-16(12-22)21-9-15(10-21)20-17(23)25-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,20,23)
Standard InChI Key UXCBWYAEXOLCPB-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)N2CC(C2)NC(=O)OCC3=CC=CC=C3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a [1,3'-biazetidine] core, comprising two interconnected azetidine rings (four-membered nitrogen-containing heterocycles). Key substituents include:

  • A tert-butyl carbamate (Boc) group at the 1'-position, providing steric protection for the amine.

  • A benzyloxycarbonyl (Cbz) group at the 3-position, safeguarding the secondary amine during synthetic steps .

The molecular formula is C₁₉H₂₇N₃O₄, with a molar mass of 361.4 g/mol. Its SMILES notation (O=C(N1CC(N2CC(NC(OCC3=CC=CC=C3)=O)C2)C1)OC(C)(C)C) highlights the bicyclic framework and protective groups .

Table 1: Key Physicochemical Data

PropertyValueSource
CAS Number1356087-48-3
Molecular Weight361.4 g/mol
IUPAC Nametert-butyl 3-[3-(phenylmethoxycarbonylamino)azetidin-1-yl]azetidine-1-carboxylate
SolubilitySoluble in DCM, DMSO; insoluble in water
Storage Conditions2–8°C, desiccated

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is typically synthesized via sequential protection of the biazetidine core:

  • Boc Protection: Reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

  • Cbz Protection: Treatment with benzyl chloroformate (Cbz-Cl) in the presence of triethylamine or NaOH .

Example Protocol (Adapted from ):

  • Step 1: 3-Aminoazetidine is reacted with Boc₂O in dichloromethane (DCM) and triethylamine (TEA) at 0°C.

  • Step 2: The intermediate is treated with Cbz-Cl and NaOH, followed by purification via recrystallization (ethanol/water).

  • Yield: ~80% after column chromatography .

Table 2: Key Synthetic Reagents and Conditions

StepReagentConditionsPurpose
1Boc₂O, TEADCM, 0°C → RTBoc protection
2Cbz-Cl, NaOHDCM/H₂O, 0°CCbz protection
3NaHCO₃ (aq), brineRTWorkup and purification

Applications in Drug Discovery

Intermediate for PROTACs

The compound’s rigid bicyclic structure enhances binding specificity in PROTACs, which require precise spatial alignment between E3 ligase and target protein . For example, it has been utilized in synthesizing RAF kinase degraders by linking to VHL or cereblon ligands .

Peptide Mimetics

The Cbz and Boc groups enable controlled deprotection during solid-phase peptide synthesis (SPPS), facilitating the construction of constrained peptides with improved metabolic stability.

Case Study: Anticancer Peptide Analogues

  • Target: Inhibitors of protein-protein interactions (e.g., Bcl-2 family proteins).

  • Role: The biazetidine core mimics proline motifs, inducing β-turn conformations critical for bioactivity.

ParameterValueSource
Flash PointNot applicable (non-flammable)
Storage2–8°C in airtight container
DisposalIncinerate per local regulations

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